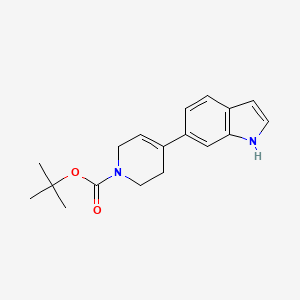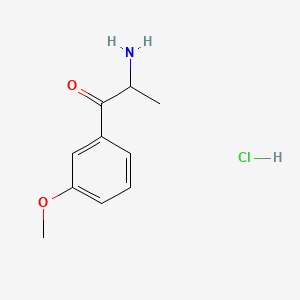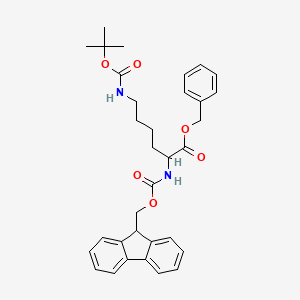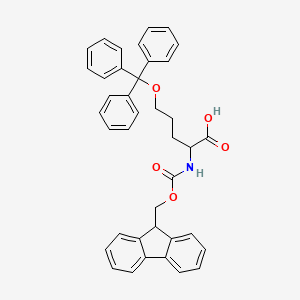
4,6-Dichloro-5-iodopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4, 6, and 5 positions, respectively
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-5-iodopyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of pyridine derivatives, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
4,6-Dichloro-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows it to form strong bonds with various substrates, influencing its reactivity and biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-iodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 4-Chloro-5-iodopyridin-2-amine
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
- 4,6-Dichloro-2-propylthiopyrimidine-5-amine
These compounds share similar structural features but differ in their specific halogenation patterns and functional groups, which can influence their chemical properties and applications
Eigenschaften
Molekularformel |
C5H3Cl2IN2 |
|---|---|
Molekulargewicht |
288.90 g/mol |
IUPAC-Name |
4,6-dichloro-5-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-3(9)10-5(7)4(2)8/h1H,(H2,9,10) |
InChI-Schlüssel |
DHTBGGVIWWOXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1N)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)


![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)




![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)

